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Compound of Interest

Compound Name: Bis(2-pyridyl) ketone

Cat. No.: B098436 Get Quote

Introduction

While bis(2-pyridyl) ketone itself is a versatile ligand in coordination chemistry, its direct

application in ethylene polymerization is not widely reported. However, its structural motif is the

foundation for a highly significant and extensively researched class of catalysts based on its

imine derivatives: the 2,6-bis(imino)pyridyl (PDI) ligands. These tridentate ligands, when

complexed with late transition metals such as iron and cobalt, form some of the most active

catalysts for ethylene polymerization.[1][2]

These catalyst systems, typically activated by methylaluminoxane (MAO), can produce highly

linear polyethylene with a wide range of molecular weights, from waxes to ultra-high-molecular-

weight polyethylene (UHMWPE).[3] The catalytic activity and the properties of the resulting

polymer are highly tunable by modifying the steric and electronic properties of the aryl groups

on the imine nitrogen atoms.[1] This document provides an overview of the application of these

bis(imino)pyridyl metal catalysts in ethylene polymerization, including quantitative data, detailed

experimental protocols, and workflow diagrams.

Data Presentation: Catalyst Performance
The performance of bis(imino)pyridyl iron and cobalt catalysts for ethylene polymerization is

summarized below. The data highlights the influence of the ligand structure and metal center

on catalytic activity and the molecular weight of the polyethylene produced.

Table 1: Performance of Bis(imino)pyridyl Iron(II) Catalysts in Ethylene Polymerization
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(ketimine

)

Ketimine ligands are derived from 2,6-diacetylpyridine, while aldimine ligands are derived from

2,6-pyridinedicarboxaldehyde. Ketimine-based iron catalysts are generally an order of

magnitude more active than their aldimine counterparts.[4][7]

Table 2: Performance of Bis(imino)pyridyl Cobalt(II) Catalysts in Ethylene Polymerization
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Generally, iron-based catalysts exhibit higher activity compared to the analogous cobalt

systems.[4] The strategic incorporation of bulky substituents on the aryl rings is crucial for

achieving optimal catalytic activity.

Experimental Protocols
The following are generalized protocols for the synthesis of bis(imino)pyridyl ligands, their

metal complexes, and their use in ethylene polymerization.

Protocol 1: Synthesis of 2,6-Bis(imino)pyridyl Ligands
This protocol describes the condensation reaction to form the PDI ligand.

Materials:

2,6-diacetylpyridine (1 equivalent)

Substituted aniline (e.g., 2,6-diisopropylaniline) (2.2 equivalents)

p-toluenesulfonic acid (catalytic amount)

Toluene or Tetraethyl silicate

Standard glassware for reflux under inert atmosphere (Schlenk line)

Procedure:

To a Schlenk flask equipped with a magnetic stirrer and reflux condenser, add 2,6-

diacetylpyridine, the substituted aniline, and a catalytic amount of p-toluenesulfonic acid.

Add dry toluene to the flask to dissolve the reagents.

Place the flask under an inert atmosphere (Nitrogen or Argon).

Heat the mixture to reflux (approx. 110-150°C depending on the solvent) for 5-24 hours. The

progress of the reaction can be monitored by TLC.

After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,

ethanol or hexane), to yield the pure bis(imino)pyridyl ligand.

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Bis(imino)pyridyl Metal
Dichloride Pre-catalysts (M = Fe, Co)
Materials:

Bis(imino)pyridyl ligand (1 equivalent)

Iron(II) chloride (anhydrous) or Cobalt(II) chloride (anhydrous) (1 equivalent)

Dry solvent (e.g., n-butanol, THF, or acetonitrile)

Standard glassware for reaction under inert atmosphere

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve the bis(imino)pyridyl ligand in the

chosen dry solvent.

In a separate Schlenk flask, prepare a slurry of the anhydrous metal dichloride in the same

dry solvent.

Slowly add the ligand solution to the metal salt slurry at room temperature with vigorous

stirring.

A color change is typically observed as the complex forms.

Stir the reaction mixture at room temperature for 12-24 hours.

The resulting solid pre-catalyst is collected by filtration under inert atmosphere.
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Wash the solid with a small amount of fresh solvent and then with a non-polar solvent like

pentane or hexane to remove any unreacted starting materials.

Dry the complex under vacuum.

The structure and purity can be confirmed by elemental analysis and, if suitable crystals are

obtained, by single-crystal X-ray diffraction.[4][8]

Protocol 3: Ethylene Polymerization
Materials:

Bis(imino)pyridyl metal dichloride pre-catalyst

Methylaluminoxane (MAO) solution in toluene (co-catalyst)

High-purity ethylene gas

Dry, deoxygenated toluene (polymerization solvent)

A high-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical

stirrer, temperature control, and gas inlet/outlet.

Quenching solution (e.g., acidified methanol)

Procedure:

Thoroughly dry and purge the polymerization reactor with nitrogen or argon.

Introduce a specific volume of dry toluene into the reactor.

Pressurize the reactor with ethylene to the desired pressure and stir to saturate the solvent,

ensuring the temperature is stabilized at the target value.

In a glovebox, prepare a solution or slurry of the pre-catalyst in a small amount of toluene.

Inject the required amount of MAO solution into the reactor via a syringe or injection port.

Rapidly inject the pre-catalyst solution/slurry into the reactor to initiate polymerization.
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Maintain constant ethylene pressure and temperature for the desired reaction time (e.g., 5-

60 minutes). Monitor the ethylene uptake to follow the reaction kinetics.

After the specified time, stop the ethylene feed and vent the reactor.

Quench the reaction by carefully adding acidified methanol. This will deactivate the catalyst

and precipitate the polyethylene.

Collect the polymer by filtration, wash it thoroughly with methanol and then water, and dry it

in a vacuum oven at 60-80°C to a constant weight.

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular

weight (Mw) and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) for

melting temperature (Tm).
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Click to download full resolution via product page

Caption: General synthesis scheme for PDI-metal pre-catalysts.

Diagram 2: Ethylene Polymerization Workflow
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Caption: Experimental workflow for ethylene polymerization.

Diagram 3: Influence of Ligand Structure on
Performance
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Caption: Effect of ligand steric bulk on catalyst performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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